Dehydro Clindamycin Phosphate

Overview

Description

Clindamycin phosphate is a water-soluble ester of clindamycin and phosphoric acid. Each mL contains the equivalent of 150 mg clindamycin, 0.5 mg disodium edetate, and 9.45 mg benzyl alcohol added as a preservative . It is a semi-synthetic antibiotic produced by a 7(S)-chloro-substitution of the 7®-hydroxyl group of the parent compound lincomycin .

Synthesis Analysis

Clindamycin phosphate can be prepared by first creating the novel intermediate, clindamycin phosphoryl benzylate . The method can be used to make other structurally related compounds .

Molecular Structure Analysis

The crystal structures of two clindamycin phosphate solvates, a dimethyl sulfoxide (DMSO) solvate, and a methanol/water solvate (solvate V), have been determined by single-crystal X-ray diffraction .

Scientific Research Applications

1. Acne Treatment

Dehydro Clindamycin Phosphate, as clindamycin phosphate, is extensively utilized in treating acne vulgaris. A study demonstrated that a foam formulation of clindamycin phosphate was as effective as clindamycin gel in treating mild to moderate acne vulgaris. The foam formulation was superior based on reductions in total, inflammatory, and noninflammatory acne lesion counts (Shalita et al., 2005).

2. Structural Analysis

Dehydro Clindamycin Phosphate's chemical structure has been elucidated using NMR spectroscopy. This study provided insights into the compound's 1H, 13C, and 31P chemical shifts, aiding in understanding its molecular composition and potential applications in pharmaceuticals (Zhao Yu-fen, 2008).

3. Prodrug Characteristics

As a prodrug, dehydro Clindamycin Phosphate (clindamycin 2-phosphate) is rapidly converted in vivo to clindamycin. This conversion is crucial for the drug's antibacterial activity, particularly against gram-positive infections and certain resistant bacterial strains (Morozowich & Karnes, 2007).

4. Crystallization Process

The crystallization process of clindamycin phosphate is critical in pharmaceutical manufacturing. Research has explored the effects of solvent composition, cooling method, and rate on the quality of clindamycin phosphate, impacting its purity and crystalline quality (Zhan Mei-jing, 2008).

5. Enhanced Transdermal Delivery

Studies have investigated the use of transfersomal nanoparticles for enhanced transdermal delivery of clindamycin phosphate. These nanoparticles show potential for improved absorption and drug delivery, which could be significant in topical treatments (Abdellatif & Tawfeek, 2016).

6. Antibacterial Susceptibility Enhancement

Research indicates that using platelet-rich fibrin as a drug carrier with clindamycin phosphate can enhance its antibacterial properties against certain bacteria. This novel method could improve drug delivery and efficacy, reducing the risk of postoperative infections (Egle et al., 2022).

7. Bioadhesive Drug Delivery System

The development of bioadhesive film formulations of clindamycin phosphate for vaginal delivery has been researched to treat bacterial vaginosis more effectively. These films demonstrated promising results in terms of drug retention and non-cytotoxicity (Dobaria & Mashru, 2010).

Mechanism of Action

Target of Action

Dehydro Clindamycin Phosphate, also known as Clindamycin, is primarily targeted against anaerobic bacteria , streptococci , staphylococci , and pneumococci . It has a relatively narrow spectrum of activity that includes these bacteria, and interestingly, it also appears to carry some activity against protozoans .

Mode of Action

Clindamycin inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . It impedes both the assembly of the ribosome and the translation process . The molecular mechanism through which this occurs is thought to be due to clindamycin’s three-dimensional structure, which closely resembles the 3 .

Biochemical Pathways

It is known that the drug works by disrupting protein synthesis in bacteria, which is a crucial process for their growth and reproduction .

Pharmacokinetics

Clindamycin is metabolized by the CYP3A4/5 enzymes to bioactive N-demethyl and sulfoxide metabolites . Knowledge of the potential relevance of the drug’s metabolites and disposition in special populations is of interest . .

Result of Action

The primary result of Dehydro Clindamycin Phosphate’s action is the inhibition of bacterial growth and reproduction, leading to the eventual death of the bacteria . This makes it an effective treatment for various bacterial infections.

Action Environment

The action of Dehydro Clindamycin Phosphate can be influenced by environmental factors such as temperature and humidity. For instance, one study found that at a relative humidity above 43%, a certain solvate of Clindamycin Phosphate transformed to a hydrate at 25 °C . This suggests that the drug’s action, efficacy, and stability can be affected by the conditions in which it is stored and administered.

Safety and Hazards

When handling clindamycin phosphate, it’s important to avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

properties

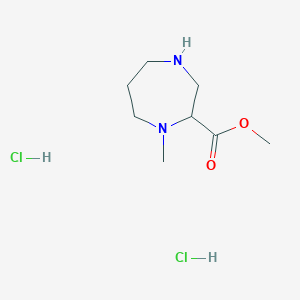

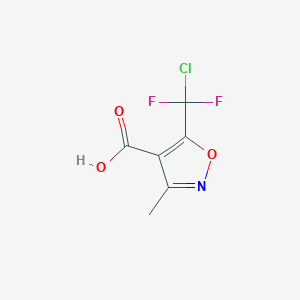

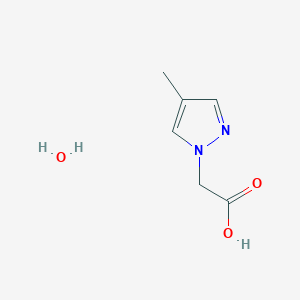

IUPAC Name |

[6-[2-chloro-1-[(1-methyl-4-propylidenepyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(18(28-15)31-4)29-30(25,26)27/h6,9,11-16,18,22-23H,5,7-8H2,1-4H3,(H,20,24)(H2,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHAXPPPXMXEIOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32ClN2O8PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dehydro Clindamycin Phosphate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 3',6'-Dehydro Clindamycin Phosphate and why is it relevant?

A1: 3',6'-Dehydro Clindamycin Phosphate (3) is an impurity identified in the raw material of Clindamycin Phosphate (CP), an antibiotic commonly used to treat bacterial infections. The presence of impurities in pharmaceutical products is a concern as they may impact the safety and efficacy of the drug. This research marks the first time this specific impurity has been isolated and characterized from the raw material of CP. []

Q2: How was 3',6'-Dehydro Clindamycin Phosphate isolated and characterized?

A2: The researchers utilized a combination of techniques to isolate and identify 3',6'-Dehydro Clindamycin Phosphate. Initially, they used LC-MS to determine the molecular weights of impurities present in the raw CP material. Following this, they isolated 3',6'-Dehydro Clindamycin Phosphate using reversed-phase preparative HPLC. Finally, they confirmed its structure through High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride](/img/structure/B1432168.png)

![2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B1432169.png)

![2-Methyl-2,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1432171.png)